molecular formula C13H7ClN4O3 B6136437 5-(4-chloro-3-nitrophenyl)-3-(4-pyridyl)-1,2,4-oxadiazole

5-(4-chloro-3-nitrophenyl)-3-(4-pyridyl)-1,2,4-oxadiazole

Cat. No.: B6136437
M. Wt: 302.67 g/mol
InChI Key: HUYHRSOSCSJGJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-chloro-3-nitrophenyl)-3-(4-pyridyl)-1,2,4-oxadiazole: is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This specific compound is characterized by the presence of a chloro-nitrophenyl group and a pyridyl group attached to the oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-chloro-3-nitrophenyl)-3-(4-pyridyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chloro-3-nitrobenzohydrazide with 4-pyridinecarboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: The nitro group in 5-(4-chloro-3-nitrophenyl)-3-(4-pyridyl)-1,2,4-oxadiazole can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

    Cyclization: Dehydrating agents like phosphorus oxychloride or sulfuric acid.

Major Products Formed:

    Reduction: 5-(4-amino-3-nitrophenyl)-3-(4-pyridyl)-1,2,4-oxadiazole.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Cyclization: More complex heterocyclic compounds.

Scientific Research Applications

Chemistry:

    Synthesis of Novel Compounds: Used as a building block for the synthesis of novel heterocyclic compounds with potential biological activity.

    Catalysis: Potential use as a ligand in coordination chemistry and catalysis.

Biology and Medicine:

    Antimicrobial Agents: Investigated for its potential as an antimicrobial agent due to the presence of the nitro group.

    Anti-inflammatory Agents: Potential use in the development of anti-inflammatory drugs.

Industry:

    Materials Science: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 5-(4-chloro-3-nitrophenyl)-3-(4-pyridyl)-1,2,4-oxadiazole depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to its observed effects. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anti-inflammatory effects.

Comparison with Similar Compounds

    5-(4-chloro-3-nitrophenyl)-1,2,4-triazole: Similar structure but with a triazole ring instead of an oxadiazole ring.

    5-(4-chloro-3-nitrophenyl)-3-(4-pyridyl)-1,2,4-thiadiazole: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

    5-(4-chloro-3-nitrophenyl)-3-(4-pyridyl)-1,2,4-oxazole: Similar structure but with an oxazole ring instead of an oxadiazole ring.

Uniqueness: The presence of both the chloro-nitrophenyl and pyridyl groups in 5-(4-chloro-3-nitrophenyl)-3-(4-pyridyl)-1,2,4-oxadiazole imparts unique chemical and biological properties. The oxadiazole ring provides stability and rigidity to the molecule, while the functional groups allow for diverse chemical modifications and interactions with biological targets.

Properties

IUPAC Name

5-(4-chloro-3-nitrophenyl)-3-pyridin-4-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClN4O3/c14-10-2-1-9(7-11(10)18(19)20)13-16-12(17-21-13)8-3-5-15-6-4-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUYHRSOSCSJGJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NC(=NO2)C3=CC=NC=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.